molecular formula C38H64N10O9 B1641502 Z-Arg-Leu-Val-Agly-Ile-Val-OMe

Z-Arg-Leu-Val-Agly-Ile-Val-OMe

Cat. No.: B1641502
M. Wt: 805.0 g/mol
InChI Key: ZLXFGUGFOLETFJ-POPCVQDUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Z-Arg-Leu-Val-Agly-Ile-Val-OMe involves a series of peptide coupling reactions. The process typically starts with the protection of amino groups using protecting groups such as benzyloxycarbonyl (Z). The amino acids are then sequentially coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). The final product is obtained by deprotecting the amino groups and purifying the compound using techniques like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Z-Arg-Leu-Val-Agly-Ile-Val-OMe undergoes various chemical reactions, including:

Scientific Research Applications

Z-Arg-Leu-Val-Agly-Ile-Val-OMe has a wide range of scientific research applications, including:

Mechanism of Action

Z-Arg-Leu-Val-Agly-Ile-Val-OMe exerts its effects by selectively inhibiting cathepsin B, a cysteine protease involved in protein degradation and various cellular processes. The compound binds to the active site of cathepsin B, preventing the enzyme from cleaving its substrates. This inhibition can modulate various biological pathways, including those involved in cancer progression and inflammation .

Comparison with Similar Compounds

Z-Arg-Leu-Val-Agly-Ile-Val-OMe is unique due to its specific inhibition of cathepsin B. Similar compounds include:

This compound stands out due to its potent and selective inhibition of cathepsin B, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C38H64N10O9

Molecular Weight

805.0 g/mol

IUPAC Name

methyl (2S)-2-[[(2S,3S)-2-[[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]carbamoylamino]-3-methylpentanoyl]amino]-3-methylbutanoate

InChI

InChI=1S/C38H64N10O9/c1-10-24(8)30(33(51)45-29(23(6)7)35(53)56-9)46-37(54)48-47-34(52)28(22(4)5)44-32(50)27(19-21(2)3)42-31(49)26(17-14-18-41-36(39)40)43-38(55)57-20-25-15-12-11-13-16-25/h11-13,15-16,21-24,26-30H,10,14,17-20H2,1-9H3,(H,42,49)(H,43,55)(H,44,50)(H,45,51)(H,47,52)(H4,39,40,41)(H2,46,48,54)/t24-,26-,27-,28-,29-,30-/m0/s1

InChI Key

ZLXFGUGFOLETFJ-POPCVQDUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)NNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC1=CC=CC=C1

SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)NNC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)NNC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC1=CC=CC=C1

Synonyms

enzyloxycarbonyl-arginyl-leucyl-valyl-azaglycyl-isoleucyl-valine methyl ester
Z-Arg-Leu-Val-Agly-Ile-Val-OMe

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.